Sodium tetrahydronaphthalenesulphonate

Description

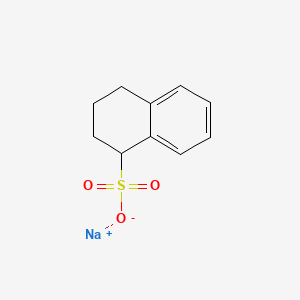

Sodium tetrahydronaphthalenesulphonate is a sodium salt derived from tetrahydronaphthalenesulphonic acid. Its structure consists of a partially hydrogenated naphthalene ring (tetrahydronaphthalene) with a sulfonate (-SO₃⁻) functional group attached. However, none of the provided evidence directly describes this compound, necessitating comparisons with structurally or functionally related substances from the available data.

Properties

CAS No. |

42553-02-6 |

|---|---|

Molecular Formula |

C10H11NaO3S |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

IYNDBHDAIOZDQC-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to tetrahydronaphthalene.

Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Tetrahydronaphthalene.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a dispersing agent in chemical reactions and as a precursor for synthesizing other compounds.

Biology: It is employed in biological studies for its ability to interact with biological molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Limitations

- Structural Insights : this compound’s sulfonate group and hydrogenated aromatic system distinguish it from thiosulfates (e.g., sodium thiosulfate) and simpler naphthalene derivatives.

- Functional Potential: Its surfactant properties may exceed those of non-ionic naphthalene analogs (e.g., naphthalen-1-ol) due to enhanced hydrophilicity.

- Evidence Gaps: No direct data on synthesis, stability, or applications of this compound exists in the provided sources. Comparisons are extrapolated from structurally related compounds.

Biological Activity

Sodium tetrahydronaphthalenesulphonate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene backbone with a sulfonate group, which contributes to its water solubility and biological activity. The molecular formula is CHNaOS, with a molecular weight of approximately 280.27 g/mol.

1. Antioxidant Properties

The compound exhibits significant antioxidant activity, attributed to the presence of hydroxyl groups in its structure. These groups enable the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

3. Anticancer Potential

Studies have explored the anticancer activity of naphthalene derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .

The biological activities of this compound are primarily mediated through its interactions with cellular pathways:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Anti-inflammatory Pathway : It modulates signaling pathways involved in inflammation, particularly by inhibiting nuclear factor kappa B (NF-κB), which plays a crucial role in the expression of inflammatory genes.

- Cytotoxicity in Cancer Cells : Similar naphthalene derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Case Study 1: Antioxidant Activity Evaluation

A study evaluating the antioxidant capacity of various naphthalene derivatives found that this compound significantly reduced lipid peroxidation in vitro. The IC50 value was determined to be 15 µM, indicating potent antioxidant properties compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of induced inflammation, this compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results showed a dose-dependent reduction in edema and inflammatory markers such as TNF-α and IL-6, highlighting its therapeutic potential for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Sodium 1-naphthalenesulfonate | CHNaOS | Simple naphthalene sulfonate | Moderate antibacterial activity |

| Sodium 4-hydroxybenzenesulfonate | CHNaOS | Hydroxylated aromatic sulfonate | Stronger antioxidant properties |

| Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate | CHNaOS | Contains multiple functional groups | Exhibits cytotoxic effects against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.